molecular formula C16H9N4Na3O9S2 B075150 Tartrazine CAS No. 1342-47-8

Tartrazine

Cat. No.: B075150
CAS No.: 1342-47-8
M. Wt: 534.4 g/mol
InChI Key: UJMBCXLDXJUMFB-UHFFFAOYSA-K
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Description

Tartrazine (trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-H-pyrazol-3-carboxylate), also known as FD&C Yellow No. 5, is a synthetic azo dye widely used in food, pharmaceuticals, and cosmetics. Its molecular weight is 534.36 g/mol, with a topological polar surface area of 229 Ų . This compound exhibits thermal stability up to 200°C in air and 300°C under inert conditions . However, its safety remains debated due to reported adverse effects, including genotoxicity (DNA damage in human lymphocytes and calf thymus DNA) , neurobehavioral impairments in rodents , and oxidative stress in liver and kidney tissues . Regulatory limits for its use in food products emphasize the need for precise detection and removal methods .

Preparation Methods

Chemical Synthesis of Tartrazine Derivatives

Synthesis of 1-Phenyl-3-Propionic Acid-4-Phenylazo-5-Pyrazolone (TAR)

The preparation of this compound derivatives begins with the synthesis of 1-phenyl-3-propionic acid-4-phenylazo-5-pyrazolone (TAR), a structurally modified analog of this compound. This four-step process involves:

  • Formation of Diethyl 3-Ketoadipate :
    Succinic acid monoethyl chloride (11.4 g, 69.59 mmol) reacts with 2,2-dimethyl-1,2-dioxane-4,6-dione (Meldrum’s acid; 8.98 g, 62.33 mmol) in dichloromethane at 0–3°C. The reaction yields diethyl 3-ketoadipate with an 88% efficiency after purification .

  • Synthesis of Ethyl 1-Phenyl-5-Pyrazolone-3-Propionate :
    Diethyl 3-ketoadipate (13.4 g, 61.98 mmol) undergoes condensation with phenylhydrazine hydrochloride (10.755 g, 74.38 mmol) in ethanol at room temperature for 16 hours. The product, ethyl 1-phenyl-5-pyrazolone-3-propionate, is obtained in 37% yield .

  • Hydrolysis to 1-Phenyl-5-Pyrazolone-3-Propionic Acid :
    The ester intermediate is hydrolyzed using lithium hydroxide (1.147 g, 27.34 mmol) in a methanol-THF-water mixture, yielding 1-phenyl-5-pyrazolone-3-propionic acid (56% yield) .

  • Diazotization and Coupling :
    Aniline (2 g, 21.47 mmol) is diazotized with sodium nitrite (1.778 g, 25.77 mmol) in hydrochloric acid at 5°C. The resulting diazonium salt reacts with 1-phenyl-5-pyrazolone-3-propionic acid in a methanol-sodium carbonate buffer, producing TAR in 32% yield .

Table 1: Reaction Yields and Conditions for TAR Synthesis

StepReagentsConditionsYield
1Succinic acid monoethyl chloride, Meldrum’s acid0–3°C, 1 h88%
2Diethyl 3-ketoadipate, phenylhydrazine HClRT, 16 h37%
3Ethyl ester, LiOHRT, overnight56%
4Aniline, NaNO₂, 1-phenyl-5-pyrazolone-3-propionic acid0–10°C, 12 h32%

Preparation of this compound Artificial Antigen

For immunological assays, TAR is conjugated to carrier proteins (e.g., bovine serum albumin) using carbodiimide chemistry:

  • Activation : TAR (0.1 mmol) is treated with EDC (0.15 mmol) and NHS (0.15 mmol) in DMF-water (0.5 mL) for 3 hours.

  • Conjugation : The activated TAR is mixed with BSA (0.0025 mmol) in PBS (pH 7.4) for 6 hours, yielding an antigenic complex after centrifugation .

Spectrophotometric Determination of this compound

Complexation Method (Method I)

This compound reduces Cu(II) to Cu(I) in acetate buffer (pH 5.9), forming a Cu(I)-Tz complex with λₘₐₓ = 332 nm. Key parameters:

  • Linear range : 10.69–85.50 µg·mL⁻¹

  • Molar absorptivity : 0.361 × 10⁴ L·mol⁻¹·cm⁻¹

  • Detection limit : 3.24 µg·mL⁻¹ .

Oxidation Method (Method II)

Alkaline KMnO₄ oxidizes this compound to manganate (λₘₐₓ = 610 nm). Key parameters:

  • Linear range : 5.34–34.12 µg·mL⁻¹

  • Molar absorptivity : 0.80 × 10⁴ L·mol⁻¹·cm⁻¹

  • Detection limit : 1.62 µg·mL⁻¹ .

Table 2: Analytical Performance of Spectrophotometric Methods

ParameterMethod IMethod II
λₘₐₓ (nm)332610
Beer’s law range (µg·mL⁻¹)10.69–85.505.34–34.12
Molar absorptivity (L·mol⁻¹·cm⁻¹)0.361 × 10⁴0.80 × 10⁴
LOD (µg·mL⁻¹)3.241.62

Thermodynamic and Stability Studies

Complexation Equilibria

The stability constant (log K) of the Cu(I)-Tz complex decreases from 4.82 to 4.12 as temperature rises from 293 K to 323 K, indicating exothermic complexation .

Thermodynamic Parameters

  • ΔG : −24.6 to −25.9 kJ·mol⁻¹ (spontaneous reaction)

  • ΔH : −42.3 kJ·mol⁻¹ (exothermic)

  • ΔS : −58.9 J·mol⁻¹·K⁻¹ (entropy-driven) .

Applications in Food Analysis

Table 3: this compound Content in Food Samples (n = 5)

SampleThis compound (mg·g⁻¹)RSD (%)
Lemon gelatin0.198 ± 0.0031.51
Tamarind drink0.201 ± 0.0041.99

Interference Studies

Tolerable limits for coexisting dyes:

  • Sunset yellow: 0.045 mg·10 mL⁻¹ (Method I)

  • Allura red: 0.05 mg·10 mL⁻¹ (Method I) .

Chemical Reactions Analysis

Types of Reactions

C.I. 19140 undergoes various chemical reactions, including:

    Oxidation: The azo group in C.I. 19140 can be oxidized under certain conditions.

    Reduction: The azo group can also be reduced to form amines.

    Substitution: The aromatic rings in C.I.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Food Industry Applications

Tartrazine is primarily recognized for its role as a food coloring agent. It is commonly used to enhance the visual appeal of products such as beverages, candies, baked goods, and snacks. The dye's ability to impart a bright yellow hue makes it a popular choice among manufacturers.

Regulatory Status:

  • This compound is approved for use in many countries, but regulations vary globally. In the EU, it is subject to strict labeling requirements due to potential allergic reactions in sensitive individuals.

Pharmaceutical Applications

In pharmaceuticals, this compound is employed not only as a coloring agent but also as an excipient in tablet formulations. It aids in the identification of medications and improves patient compliance by making tablets visually appealing.

Research Findings:

  • A study indicated that this compound can influence learning and memory functions in animal models, suggesting that its effects extend beyond mere coloring properties .

Toxicological Studies

Numerous studies have investigated the safety profile of this compound. Research has shown potential adverse effects on health when consumed in significant quantities:

  • Hepatic and Renal Effects: A study on Wistar rats demonstrated that this compound administration led to increased levels of liver enzymes (ALT, AST) and renal markers (urea, creatinine), indicating possible hepatotoxicity and nephrotoxicity .
  • Neurobehavioral Effects: Research has suggested that this compound may affect exploratory behavior in mice across generations, raising concerns about its long-term neurodevelopmental impacts .

Innovative Research Applications

Recent studies have explored innovative uses of this compound beyond traditional applications:

  • Optical Transparency in Tissues: Researchers have utilized this compound to render living tissues transparent, which could revolutionize imaging techniques in biomedical research. By applying a solution of this compound to the skin of mice, internal structures became visible under visible light, facilitating non-invasive observations of physiological processes .

Biophysical Properties

This compound exhibits unique biophysical properties that make it suitable for various applications:

  • Antioxidant Activity: Studies reveal that this compound can exhibit antioxidant properties at specific concentrations, which may be beneficial in formulations aimed at reducing oxidative stress .
  • Interactions with Proteins: this compound's moderate biological activity when interacting with proteins opens avenues for research into its role in biochemical applications .

Summary of Key Findings

Application AreaKey FindingsReferences
Food IndustryWidely used for coloring; regulatory scrutiny ,
PharmaceuticalsUsed as an excipient; affects cognitive functions ,
Toxicological StudiesPotential hepatotoxicity and nephrotoxicity ,
Innovative ResearchEnables tissue transparency for imaging ,
Biophysical PropertiesExhibits antioxidant activity

Mechanism of Action

The mechanism of action of C.I. 19140 involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, potentially altering their function. The azo group in C.I. 19140 can undergo metabolic reduction to form aromatic amines, which can interact with DNA and other cellular components .

Comparison with Similar Compounds

Structural and Functional Differences

Tartrazine is an azo dye, characterized by its sulfonated aromatic rings and polar functional groups. Comparatively, sunset yellow (disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate) and amaranth (trisodium 3-hydroxy-4-[(4-sulfonato-1-naphthyl)azo]-2,7-naphthalenedisulfonate) share similar azo linkages but differ in molecular topology and charge distribution. For example:

Compound Molecular Weight (g/mol) Polar Surface Area (Ų) Optimal Adsorption pH
This compound 534.36 229 3–4
Sunset Yellow 452.37 213 2–3
Amaranth 604.47 245 2–4

These structural differences influence adsorption behavior. For instance, this compound’s removal efficiency peaks at pH 3–4 using nanocomposites like MWCNT-COOH/Fe₃O₄/NiO (20% removal) , whereas sunset yellow and amaranth require lower pH for optimal adsorption due to protonation of sulfonate groups .

Detection and Analytical Performance

This compound is often co-detected with sunset yellow and amaranth in food samples. Key analytical metrics include:

Method Detection Limit (nM) Recovery (%) Interference Tolerance
MSIS-DLLME 0.5 97–101 High (pH 3–7)
TiO₂–ErGO–GCE 10 98–102 100× glucose, 10× sunset yellow
Fe SA-MOF@CNF 300 (ng/L) 95–105 pH-dependent (6.2–9.6)

Notably, this compound’s oxidation peak at +0.75 V (vs. Ag/AgCl) remains distinct even in the presence of 10-fold higher concentrations of sunset yellow or amaranth .

Adsorption and Degradation Efficiency

This compound’s removal efficiency varies significantly with adsorbent type and pH:

  • Chitin/Chitosan : 20% removal at pH 3–4, comparable to sawdust but lower than Fe SA-MOF@CNF (95% at pH 7) .
  • Al−Fe−PILC Catalyst : Achieves 70% TOC removal in catalytic oxidation, outperforming Ca-Bent (45%) but requiring higher energy input .
  • UV/H₂O₂ Degradation : Degrades this compound at 0.4 mM H₂O₂ (85% efficiency), but excess H₂O₂ (>0.67 mM) reduces efficacy due to hydroxyl radical scavenging .

Key Research Findings and Controversies

Genotoxicity: While this compound consistently induces DNA damage in vitro , in vivo studies show conflicting results. For example, Walton et al.

Detection Sensitivity: Immunoassays using monoclonal antibodies achieve ultra-low detection limits (0.014 ng/mL) with zero cross-reactivity to other dyes .

Adsorption Mechanisms : Hydrogen bonding and π-π interactions dominate this compound adsorption on carbon-based materials, whereas electrostatic forces govern its uptake by clays .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying tartrazine in complex matrices (e.g., food, environmental samples)?

  • Methodological Answer :

  • HPLC-UV/Vis is widely used for simultaneous quantification of this compound and other azo dyes. A validated protocol involves using a C18 column, mobile phase (e.g., methanol/ammonium acetate), and detection at 425 nm for this compound. Calibration curves show linearity (0.03–10 µg/mL), with precision (RSD <5%) and accuracy (RE ±5%) verified via QC replicates .
  • UV-Vis chemometric analysis (e.g., using overlapping spectra of sunset yellow and this compound) enables simultaneous detection via partial least squares regression. Software tools (e.g., NanoDrop QC) resolve spectral overlaps at 259 nm (this compound) and 476 nm (sunset yellow) .

Q. How can Beer’s Law be applied to determine this compound concentration in beverages?

  • Methodological Answer :

  • Prepare standard this compound solutions, measure absorbance at 425 nm, and construct a calibration curve. For complex matrices (e.g., sports drinks), use dilution to minimize interference from colorless components (e.g., sugars). Validate via external calibration (linear range: 0.5–30 µM) or standard addition for accuracy in fluorometric methods .

Q. What are the key steps for validating a this compound detection method?

  • Methodological Answer :

  • Validate precision (intra-day/inter-day RSD <15%), accuracy (recovery 85–115%), linearity (R² >0.99), and sensitivity (LOD/LOQ). For example, HPLC-UV achieves LOD 0.03 µg/mL , while SERS with Ag nanowires detects down to 20.38 ng/cm² . Include dilution integrity testing for samples exceeding calibration ranges .

Advanced Research Questions

Q. How can factorial design optimize photocatalytic degradation of this compound?

  • Methodological Answer :

  • A 2⁴-full factorial design evaluates variables: ZnO nanorod aspect ratio, catalyst load (0.5–1.5 g/L), pH (3–9), and H₂O₂ volume (0–2 mL). Use ANOVA to identify significant factors (e.g., pH and H₂O₂ enhance pseudo-1st-order rate constants). Response surface methodology (RSM) predicts optimal conditions beyond tested ranges .

Q. What experimental strategies assess this compound-protein interactions (e.g., lipase, serum albumin)?

  • Methodological Answer :

  • Multi-spectroscopic techniques :
  • Fluorescence quenching measures binding constants (e.g., this compound-lipase: ΔG <0, ΔH <0, ΔS >0, indicating hydrophobic interactions) .
  • Circular dichroism (CD) and synchronous fluorescence track conformational changes in proteins (e.g., altered α-helix content in serum albumin) .
  • Molecular docking identifies binding sites (e.g., this compound in lipase’s active center) using software like AutoDock .

Q. How to address contradictions in this compound toxicity studies (e.g., environmental vs. clinical data)?

  • Methodological Answer :

  • Environmental toxicity : Use OECD-guided bioassays (e.g., fish models) to measure LC₅₀ and biochemical markers (e.g., oxidative stress in gills/liver) .
  • Clinical studies : Design RCTs with double-blind, placebo-controlled protocols. Note that meta-analyses of asthma trials found no significant this compound effect (p >0.05), except in rare hypersensitivity cases .

Q. What statistical models are suitable for analyzing this compound degradation kinetics?

  • Methodological Answer :

  • General factorial design with time (6 levels) and initial concentration (3 levels) as independent variables. Use ANOVA to validate regression models (e.g., quadratic vs. cubic) and assess factor significance (p <0.05). Software like Design Expert 7.0 optimizes model selection .

Q. Methodological Challenges and Solutions

Q. How to resolve spectral interference in this compound detection when co-existing dyes are present?

  • Solution :

  • Derivative spectroscopy or multivariate calibration (e.g., PLS) separates overlapping peaks (e.g., Allura Red at 480 nm vs. This compound at 430 nm) .
  • HPLC-MS/MS provides selectivity via mass transitions (e.g., this compound m/z 534→193) .

Q. What are the limitations of fluorometric this compound detection, and how to mitigate them?

  • Solution :

  • Quenching interference from matrix components (e.g., metal ions) can be minimized using masking agents (e.g., EDTA) .
  • Narrow linear ranges (e.g., 0.5–30 µM) require standard addition for accurate quantification in complex samples .

Properties

IUPAC Name

trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate
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InChI

InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3
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InChI Key

UJMBCXLDXJUMFB-UHFFFAOYSA-K
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Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
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Molecular Formula

C16H9N4Na3O9S2
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Related CAS

34175-08-1 (parent), 74920-66-4 (barium salt), 84681-80-1 (barium salt (2:3))
Record name Tartrazine
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Molecular Weight

534.4 g/mol
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Physical Description

C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992), Water or Solvent Wet Solid, Dry Powder; NKRA, Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline]
Record name C.I. PIGMENT YELLOW 100
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L), In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C, In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Soluble in concentrated sulfuric acid
Record name C.I. PIGMENT YELLOW 100
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Color/Form

Bright orange-yellow powder

CAS No.

12225-21-7, 1934-21-0
Record name C.I. PIGMENT YELLOW 100
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Record name Aluminium, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid complex
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Record name Trisodium 5-hydroxy-1-(4-sulphophenyl)-4-(4-sulphophenylazo)pyrazole-3-carboxylate
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Melting Point

greater than 572 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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